Octanal, 2,4-diethyl-
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Overview
Description
Octanal, 2,4-diethyl- is an organic compound belonging to the aldehyde family. It is characterized by the presence of an aldehyde functional group (-CHO) attached to an octane chain with two ethyl groups at the 2nd and 4th positions. This compound is known for its distinct odor and is often used in fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanal, 2,4-diethyl- typically involves the oxidation of the corresponding alcohol, 2,4-diethyl-1-octanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of Octanal, 2,4-diethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts such as platinum or palladium on carbon can also enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Octanal, 2,4-diethyl- undergoes several types of chemical reactions, including:
Nucleophilic Addition: The carbonyl group in Octanal, 2,4-diethyl- is susceptible to nucleophilic addition reactions, forming hemiacetals and acetals in the presence of alcohols and acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid)
Major Products
Oxidation: 2,4-diethyl-octanoic acid
Reduction: 2,4-diethyl-1-octanol
Nucleophilic Addition: Hemiacetals and acetals
Scientific Research Applications
Octanal, 2,4-diethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Octanal, 2,4-diethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Octanal, 2,4-diethyl- can be compared with other similar aldehydes:
Octanal: Lacks the ethyl groups at the 2nd and 4th positions, resulting in different chemical and physical properties.
2,4-Dimethyl-4-octanol: The corresponding alcohol, which can be oxidized to form Octanal, 2,4-diethyl-.
Hexanal: A shorter chain aldehyde with different odor characteristics and reactivity.
Conclusion
Octanal, 2,4-diethyl- is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it an important molecule in organic synthesis, biological research, and industrial applications.
Properties
CAS No. |
55877-08-2 |
---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,4-diethyloctanal |
InChI |
InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-12(6-3)10-13/h10-12H,4-9H2,1-3H3 |
InChI Key |
JANNLFXZQKAKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(CC)C=O |
Origin of Product |
United States |
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